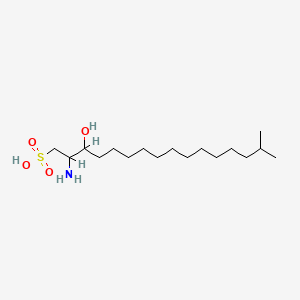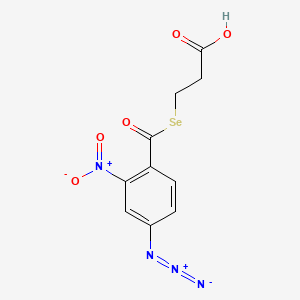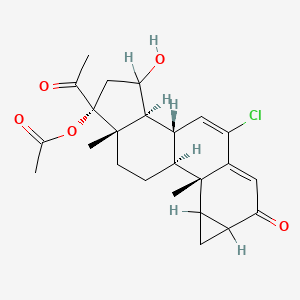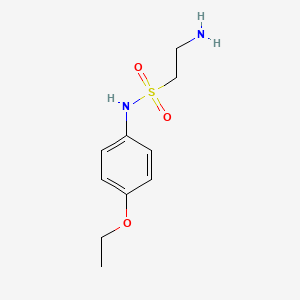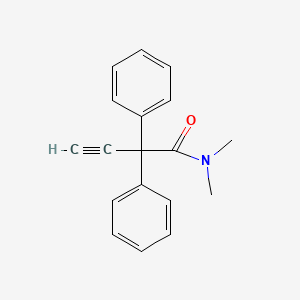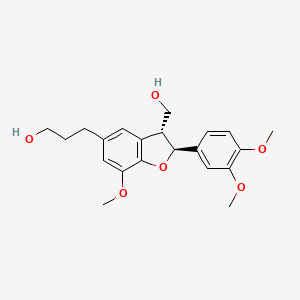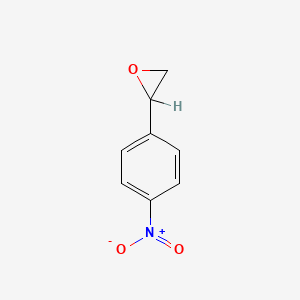
2-(4-Nitrofenil)oxirano
Descripción general
Descripción
2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is an organic compound with the molecular formula C8H7NO3. It is a member of the epoxide family, characterized by a three-membered cyclic ether structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)oxirane has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound is used in studies involving enzyme-catalyzed reactions, particularly in the synthesis of enantiopure epoxides.
Material science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Medicinal chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
Mode of Action
It is known that oxirane compounds can react with various electrophilic reagents . This suggests that 2-(4-Nitrophenyl)oxirane may interact with its targets through electrophilic reactions, leading to changes in the targets’ function.
Biochemical Pathways
Reactions of 2-amino-1-(4-nitrophenyl)ethanol, a related compound, with various electrophilic reagents led to the formation of oxazaheterocycles . This suggests that 2-(4-Nitrophenyl)oxirane may also affect similar biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Nitrophenyl)oxirane. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action may be influenced by its physical state and exposure conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)oxirane can be synthesized through the epoxidation of 4-nitrostyrene. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in dichloromethane (CH2Cl2) at room temperature. The process involves adding m-CPBA to a stirred solution of 4-nitrostyrene in dichloromethane on ice, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production of 2-(4-Nitrophenyl)oxirane often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for the asymmetric synthesis of enantiopure 2-(4-Nitrophenyl)oxirane .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic substitution: Products include amino alcohols, hydroxy ethers, and thioethers.
Reduction: The major product is 2-amino-1-(4-nitrophenyl)ethanol.
Oxidation: Products can vary depending on the oxidizing agent used but may include nitro alcohols and carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Bromophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Comparison
2-(4-Nitrophenyl)oxirane is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its halogenated analogs. The nitro group enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUTLHCSNCTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313114 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-74-5 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrostyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrostyrene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-nitrophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(4-Nitrophenyl)oxirane a valuable compound in heterocyclization reactions?
A: While the provided abstract doesn't detail the specific reactions, it highlights that 2-(4-Nitrophenyl)oxirane amino derivatives are explored for their role in heterocyclization reactions []. This suggests that the compound, likely through its reactive epoxide ring and the influence of the nitrophenyl group, can participate in ring-forming reactions that lead to diverse heterocyclic compounds. Heterocycles are important structural motifs in pharmaceuticals and various bioactive molecules, making this research area highly relevant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


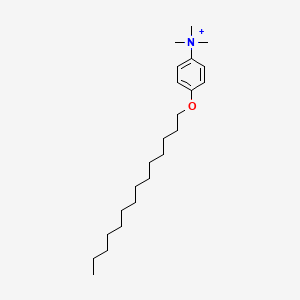
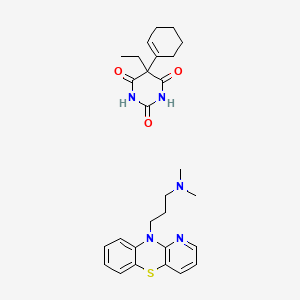
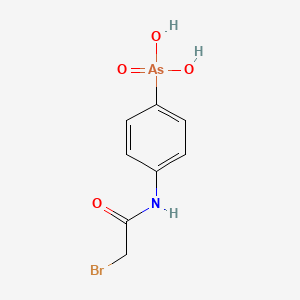
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1220357.png)
